molecular formula C17H18N2O3S B2543695 4-methyl-1-[5-(4-nitrophenyl)furan-2-carbothioyl]piperidine CAS No. 941947-13-3

4-methyl-1-[5-(4-nitrophenyl)furan-2-carbothioyl]piperidine

Cat. No.: B2543695
CAS No.: 941947-13-3
M. Wt: 330.4
InChI Key: QKFBXYCIDZOONC-UHFFFAOYSA-N
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Description

The compound 4-methyl-1-[5-(4-nitrophenyl)furan-2-carbothioyl]piperidine is a research chemical offered for investigative purposes, particularly in the field of antimicrobial development. This molecule features a 5-aryl-furan scaffold, a structure recognized in medicinal chemistry for its potential biological activity. Scientific literature has identified 5-phenyl-furan-2-carboxylic acids as a promising new class of antimycobacterial agents that interfere with bacterial iron homeostasis, a critical pathway for the survival of Mycobacterium tuberculosis . Specifically, these compounds have been investigated as inhibitors of the salicylate synthase MbtI, a key enzyme in the biosynthesis of siderophores that the pathogen uses to acquire iron . The 4-nitrophenyl substituent present in this compound is a feature found in other potent furan-based candidates described in research . The incorporation of a carbothioylpiperidine group may alter the compound's properties and interaction with biological targets compared to the more common carboxylic acid derivatives. Researchers can explore this compound as a structural analog for studying structure-activity relationships, mechanism of action, and as a potential inhibitor in enzymatic assays targeting virulence factors in mycobacteria and other bacterial species. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[5-(4-nitrophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-8-10-18(11-9-12)17(23)16-7-6-15(22-16)13-2-4-14(5-3-13)19(20)21/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFBXYCIDZOONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-[5-(4-nitrophenyl)furan-2-carbothioyl]piperidine typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the nitrophenyl group. The piperidine ring is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-[5-(4-nitrophenyl)furan-2-carbothioyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted piperidine compounds.

Scientific Research Applications

4-methyl-1-[5-(4-nitrophenyl)furan-2-carbothioyl]piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-1-[5-(4-nitrophenyl)furan-2-carbothioyl]piperidine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-tubercular agent, the compound targets the salicylate synthase enzyme MbtI in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of siderophores, which are essential for iron acquisition and bacterial survival .

Comparison with Similar Compounds

4-Methyl-1-((4-Nitrophenyl)Sulphonyl)Piperidine

  • Structure : Replaces the furan-carbothioyl group with a sulfonyl (-SO₂-) linker.
  • Key Differences : Sulfonamides are highly polar, improving aqueous solubility compared to thioamides. The synthesis of this compound achieved an 87% yield via reaction of 4-methylpiperidine with p-nitrobenzenesulfonyl chloride .
  • 1H NMR Profile : Distinct downfield shifts for aromatic protons (δ 8.40, 7.97 ppm) and characteristic piperidine signals (δ 3.82–0.95 ppm) reflect electronic effects of the sulfonyl group .

1-(4-Nitrophenyl)Piperidine

  • Structure : Simplifies the target compound by omitting the furan-carbothioyl group.
  • Key Differences: Lacking the thioamide and furan moieties, this compound exhibits reduced steric bulk and polarity.

3-{4-[5-(4-Nitrophenyl)Furan-2-Carbothioyl]Piperazin-1-Yl}Propanenitrile

  • Structure : Substitutes piperidine with piperazine and adds a propanenitrile (-CH₂CH₂CN) side chain.
  • Key Differences: Piperazine’s dual nitrogen atoms increase basicity and conformational flexibility.

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties
4-Methyl-1-[5-(4-nitrophenyl)furan-2-carbothioyl]piperidine C₁₇H₁₇N₃O₃S 343.40 (calculated) Piperidine, carbothioyl, nitrophenyl High lipophilicity (C=S group)
4-Methyl-1-((4-nitrophenyl)sulphonyl)piperidine C₁₂H₁₄N₂O₄S 306.32 Piperidine, sulfonyl, nitrophenyl Polar, high synthetic yield (87%)
1-(4-Nitrophenyl)piperidine C₁₁H₁₄N₂O₂ 206.25 Piperidine, nitrophenyl Metabolic instability (fecal metabolite)
3-{4-[5-(4-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl}propanenitrile C₁₈H₁₈N₄O₃S 370.43 Piperazine, carbothioyl, nitrile Enhanced solubility (nitrile group)

Research Findings and Implications

Bioactivity of Nitrophenyl-Containing Analogs

Compounds bearing the 4-nitrophenyl group, such as 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol, demonstrated 43% fungicidal activity against Acinetobacter baumannii at 32 μg/mL . While direct data for the target compound are lacking, this suggests that the nitrophenyl moiety may contribute to antimicrobial efficacy.

Metabolic Stability Considerations

The identification of 1-(4-nitrophenyl)piperidine as a fecal metabolite underscores the susceptibility of simple nitrophenyl-piperidine derivatives to enzymatic degradation . The carbothioyl and furan groups in the target compound likely enhance metabolic resistance due to reduced enzymatic recognition.

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